N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzodioxole ring, a brominated phenyl group, and an imidazo[1,2-a]pyrazine core, making it a subject of interest for its potential biological and chemical activities.
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multiple steps, including the formation of the benzodioxole ring, bromination of the phenyl group, and the construction of the imidazo[1,2-a]pyrazine core. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The benzodioxole ring and the imidazo[1,2-a]pyrazine core are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE can be compared with other similar compounds such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and are studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic activities. The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE lies in its specific structural combination, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18BrN5O2 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H18BrN5O2/c1-26(2)15-6-3-13(4-7-15)20-21(27-11-18(22)23-10-19(27)25-20)24-14-5-8-16-17(9-14)29-12-28-16/h3-11,24H,12H2,1-2H3 |
InChI Key |
RDSKRGCWXJEDIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=C(N=CC3=N2)Br)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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